![molecular formula C17H13ClF4N2O3 B2527988 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide CAS No. 1351660-34-8](/img/structure/B2527988.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine) with an oxalyl chloride derivative (in this case, oxalyl chloride substituted with a 3-chloro-4-fluorophenyl group) .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the oxalamide group, along with the 3-chloro-4-fluorophenyl and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl substituents. The presence of these groups would likely confer certain physical and chemical properties to the compound .Chemical Reactions Analysis
As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Tyrosine Kinase Inhibition
Gefitinib belongs to a class of tyrosine kinase inhibitors (TKIs). These drugs specifically target cancer cells by modulating growth factor signaling pathways. Gefitinib’s core moiety, the aminoquinazoline scaffold, has been extensively studied in the context of cancer therapy. Other clinically proven TKIs include erlotinib, lapatinib, and dacomitinib. !Gefitinib and related molecules
Synthesis and Characterization
Researchers have developed an improved three-step synthesis protocol for gefitinib using readily available starting materials. This process involves novel intermediates and efficient alkylation steps. The resulting high-yielding process is cost-effective and yields stable intermediates. Characterization techniques include NMR, mass spectroscopy, DSC, and XRPD analyses.
Analgesic Potential
In a different context, derivatives of the 3-chloro-4-fluorophenyl motif have been explored for their analgesic properties. While not directly related to gefitinib, this research highlights the versatility of this chemical motif in drug discovery. !3-Chloro-4-fluorophenyl motif
mGlu4 Positive Allosteric Modulators (PAMs)
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) is an advanced preclinically characterized mGlu4 PAM. Researchers discovered it by modifying a common picolinamide core scaffold. The compound’s pyrazolo[4,3-b]pyridine head group contributes to its pharmacological activity.
Colon Cancer Cell Inhibition
Another derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has demonstrated antiproliferative efficacy in colon cancer cells. Its mechanism involves intrinsic apoptosis.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the hedgehog (hh) protein function . The Hedgehog signaling pathway plays a crucial role in cell differentiation, growth, and tissue polarity.
Mode of Action
It is known that similar compounds potently inhibit the hedgehog-stimulated gli transcription activity . This inhibition is likely due to the compound’s interaction with its target, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as a hedgehog pathway inhibitor , it may affect downstream effects related to cell differentiation, growth, and tissue polarity.
Result of Action
Inhibition of the hedgehog pathway could potentially lead to changes in cell differentiation, growth, and tissue polarity .
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXDANQQXSNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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